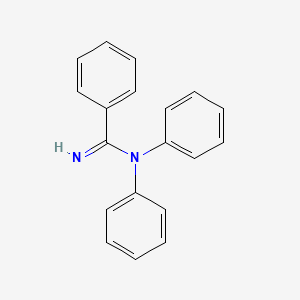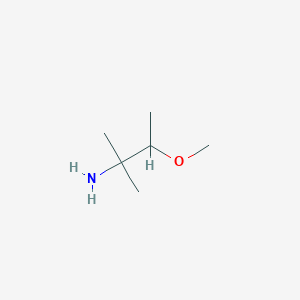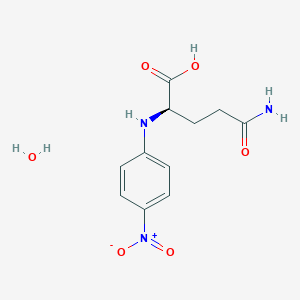
(4-Nitrophenyl)-D-glutaminehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)-D-glutaminehydrate is a chemical compound that features a nitrophenyl group attached to a D-glutamine moiety, with an additional hydrate component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-D-glutaminehydrate typically involves the reaction of 4-nitrophenol with D-glutamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out at room temperature with constant stirring for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the production time and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)-D-glutaminehydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the amide bond and formation of 4-nitrophenol and D-glutamine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-aminophenyl-D-glutaminehydrate.
Hydrolysis: 4-nitrophenol and D-glutamine.
Substitution: Various substituted phenyl-D-glutamine derivatives.
Scientific Research Applications
(4-Nitrophenyl)-D-glutaminehydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in enzyme assays to study the activity of enzymes that can hydrolyze amide bonds.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)-D-glutaminehydrate involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the hydrolysis of the amide bond. This interaction can inhibit the activity of certain enzymes, making it useful in studying enzyme kinetics and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Used in similar enzymatic assays but with an acetate group instead of a glutamine moiety.
4-Nitrophenyl chloroformate: Utilized as a coupling reagent in organic synthesis.
4-Nitrophenyl butyrate: Another compound used in enzyme assays with a butyrate group.
Uniqueness
(4-Nitrophenyl)-D-glutaminehydrate is unique due to the presence of the D-glutamine moiety, which imparts specific biochemical properties and makes it particularly useful in studying enzymes that interact with glutamine derivatives. Its hydrate form also influences its solubility and stability, making it distinct from other nitrophenyl compounds.
Properties
Molecular Formula |
C11H15N3O6 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2R)-5-amino-2-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-10(15)6-5-9(11(16)17)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9,13H,5-6H2,(H2,12,15)(H,16,17);1H2/t9-;/m1./s1 |
InChI Key |
INUJXIXXPNQEJX-SBSPUUFOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N[C@H](CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
Canonical SMILES |
C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


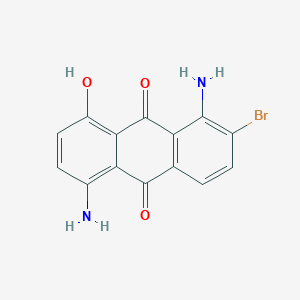
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
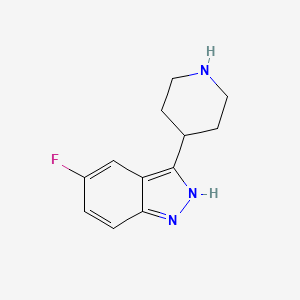
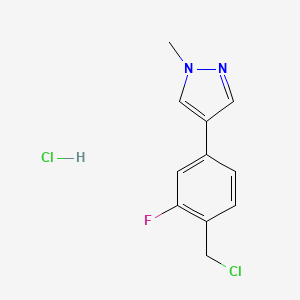
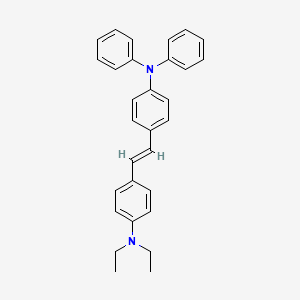
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
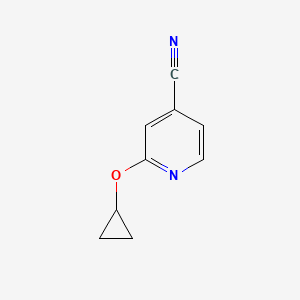
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
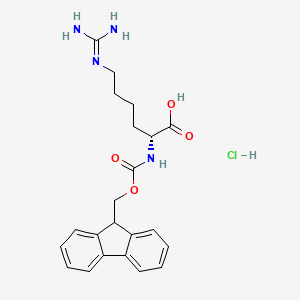
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
